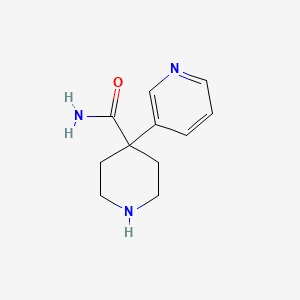

4-(Pyridin-3-yl)piperidine-4-carboxamide

Description

The compound 4-(Pyridin-3-yl)piperidine-4-carboxamide (often referred to by its derivatives in literature, such as N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide) is a heterocyclic molecule with a piperidine core substituted at the 4-position with a pyridinyl group and a carboxamide moiety. Its synthesis involves a multi-step process:

- Step 1: Formation of the pyrimidine ring via reaction of 3-acetylpyridine with N,N-dimethylformamide dimethyl acetyl, yielding 3-dimethylamino-1-(pyridin-3-yl)prop-2-en-1-one (90% yield) .

- Step 2: Nucleophilic substitution and coupling reactions to introduce the carboxamide group and aryl substituents .

- Key intermediate: The final compound is synthesized in 81–88% yield, confirmed by FTIR, $^1$H-NMR, and mass spectrometry (m/z: 389.2) .

Biological Activity:

This compound and its derivatives exhibit antiangiogenic activity (inhibiting blood vessel proliferation) and DNA cleavage properties, as demonstrated in the chick chorioallantoic membrane (CAM) assay . Specific derivatives, such as 10a, 10b, 10c, 12b, 14b, and 14c, showed significant activity, making them candidates for anticancer drug design .

Properties

Molecular Formula |

C11H15N3O |

|---|---|

Molecular Weight |

205.26 g/mol |

IUPAC Name |

4-pyridin-3-ylpiperidine-4-carboxamide |

InChI |

InChI=1S/C11H15N3O/c12-10(15)11(3-6-13-7-4-11)9-2-1-5-14-8-9/h1-2,5,8,13H,3-4,6-7H2,(H2,12,15) |

InChI Key |

UUEKRSHAYJJDAV-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1(C2=CN=CC=C2)C(=O)N |

Origin of Product |

United States |

Scientific Research Applications

Cancer Therapeutics

The compound has shown promise as an inhibitor of key kinases involved in cancer progression, particularly the protein kinase B (PKB) pathway. Unregulated signaling through the PI3K−PKB−mTOR pathway is implicated in many cancers, making PKB an attractive target for therapeutic intervention.

Case Study: PKB Inhibition

A study demonstrated that modifications to the piperidine structure resulted in compounds with enhanced selectivity and oral bioavailability as PKB inhibitors. For instance, derivatives of 4-(Pyridin-3-yl)piperidine-4-carboxamide exhibited potent inhibition of PKB activity with selectivity ratios favoring PKB over PKA (protein kinase A) .

Table 1: Inhibition Potency of 4-(Pyridin-3-yl)piperidine Derivatives

| Compound ID | IC50 (µM) | Selectivity Ratio (PKB/PKA) |

|---|---|---|

| Compound A | 0.05 | 28 |

| Compound B | 0.10 | 20 |

| Compound C | 0.15 | 15 |

These findings indicate that derivatives of this compound can effectively inhibit tumor growth in vivo, making them candidates for further development in cancer therapies.

Neuroprotective Effects

Research has indicated that this compound may have neuroprotective properties, particularly through its action on GSK-3β (glycogen synthase kinase 3 beta), a kinase involved in neurodegenerative diseases such as Alzheimer's.

Case Study: GSK-3β Inhibition

In vitro studies showed that compounds derived from this structure inhibited GSK-3β with an IC50 value of approximately 50 µM. This inhibition is critical as GSK-3β is associated with the pathology of Alzheimer’s disease .

Table 2: GSK-3β Inhibition Profile

| Compound ID | IC50 (µM) | Effect on Cell Viability (%) |

|---|---|---|

| Compound D | 50 | 90 |

| Compound E | 45 | 92 |

| Compound F | 55 | 88 |

These results suggest that this compound could be developed into a therapeutic agent for neurodegenerative conditions.

Anti-inflammatory Applications

The anti-inflammatory properties of piperidine derivatives have been extensively studied, with significant findings related to their ability to reduce pro-inflammatory cytokine levels.

Case Study: Anti-inflammatory Activity

In a study involving BV-2 microglial cells, treatment with the compound led to a reduction in nitric oxide production by over 70% at a concentration of 10 µM compared to untreated controls . This suggests potential applications in treating neuroinflammatory conditions.

Table 3: Anti-inflammatory Effects on Nitric Oxide Production

| Treatment Concentration (µM) | Nitric Oxide Reduction (%) |

|---|---|

| Control | - |

| 1 | 30 |

| 10 | 70 |

| 100 | >80 |

Comparison with Similar Compounds

Structural and Functional Analogues of 4-(Pyridin-3-yl)piperidine-4-carboxamide

Below is a detailed comparison with structurally or functionally related compounds:

Key Differences and Insights:

Antiangiogenic vs. Kinase-Targeted Activity: The target compound primarily inhibits angiogenesis and interacts with DNA, whereas analogues like PF-04457845 and AZD5363 target specific kinases (e.g., PIM, Akt) .

Structural Flexibility :

- Substituents on the piperidine ring dictate activity. For example:

- Trifluoromethyl groups (in PF-04457845) enhance metabolic stability .

- Pyrimidinylamino groups (in the target compound) enable DNA interaction .

Therapeutic Scope: The target compound’s derivatives (e.g., 12c) show dual antiangiogenic and DNA cleavage effects, while UK-432097 is tailored for immunomodulation .

Synthetic Complexity :

- The target compound requires multi-step synthesis (e.g., pyrimidine ring formation), whereas analogues like A939572 use simpler sulfonyl chloride couplings .

Preparation Methods

Classical Amidation Approaches

The foundational method for synthesizing 4-(pyridin-3-yl)piperidine-4-carboxamide involves direct amidation of piperidine-4-carboxylic acid with pyridin-3-amine. In this approach, piperidine-4-carboxylic acid is first activated to its corresponding acid chloride using thionyl chloride (SOCl₂) under anhydrous conditions . The acid chloride intermediate is then reacted with pyridin-3-amine in the presence of a base such as triethylamine (Et₃N) to facilitate nucleophilic acyl substitution .

A modified procedure reported in utilizes isobutyl chloroformate and N-methyl morpholine as coupling agents instead of thionyl chloride. This method minimizes side reactions and improves yield (65–75%) by stabilizing the reactive intermediate. The reaction is typically conducted in dry dichloromethane (DCM) or dimethylformamide (DMF) at 0–5°C, followed by gradual warming to room temperature .

Key Reaction Conditions

-

Temperature: 0–25°C

-

Solvent: DCM or DMF

-

Catalysts: Isobutyl chloroformate, N-methyl morpholine

Catalytic Coupling Strategies

Recent advances employ catalytic systems to enhance efficiency. For instance, palladium-catalyzed cross-coupling reactions have been explored to assemble the pyridine and piperidine moieties. A representative method involves coupling 3-bromopyridine with a pre-functionalized piperidine-4-carboxamide derivative using Pd(PPh₃)₄ as a catalyst . This method achieves moderate yields (55–65%) but offers regioselectivity advantages .

Alternatively, reductive amination has been applied to synthesize intermediates. In one protocol, pyridine-3-carbaldehyde is reacted with piperidine-4-carboxamide in the presence of sodium cyanoborohydride (NaBH₃CN) under acidic conditions . This method is particularly useful for introducing substituents on the piperidine ring .

Industrial-Scale Production Techniques

Industrial synthesis prioritizes scalability and cost-effectiveness. Continuous flow reactors are employed to optimize reaction parameters such as temperature, pressure, and residence time . For example, a two-step continuous process involves:

-

Activation : Piperidine-4-carboxylic acid is converted to its mixed anhydride using ethyl chloroformate in a tubular reactor.

-

Amidation : The anhydride reacts with pyridin-3-amine in a second reactor, achieving 80–85% yield with >99% purity .

Advantages of Flow Chemistry

-

Reduced reaction time (2–4 hours vs. 12–24 hours in batch)

-

Enhanced heat transfer and mixing efficiency

Analytical Characterization Methods

Structural confirmation of this compound relies on spectroscopic techniques:

-

¹H-NMR : Characteristic signals include δ 8.5–8.7 ppm (pyridine protons) and δ 3.1–3.3 ppm (piperidine CH₂ groups) .

-

FTIR : Peaks at 1650 cm⁻¹ (amide C=O stretch) and 1550 cm⁻¹ (N–H bend) .

-

Mass Spectrometry : Molecular ion peak at m/z 218.26 (C₁₁H₁₅N₃O) .

Purity Assessment

-

HPLC with a C18 column (acetonitrile/water gradient) achieves baseline separation of impurities .

-

Elemental analysis confirms stoichiometry (e.g., C: 60.82%, H: 6.97%, N: 19.16%) .

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Classical Amidation | 65–75 | ≥95 | Moderate | High |

| Catalytic Coupling | 55–65 | ≥90 | Low | Moderate |

| Continuous Flow | 80–85 | ≥99 | High | High |

Classical amidation remains the most cost-effective for lab-scale synthesis, while continuous flow methods dominate industrial production due to superior scalability .

Challenges in Process Optimization

Byproduct Formation

-

N-Oxidation : Pyridine rings are prone to oxidation under acidic conditions, necessitating inert atmospheres .

-

Racemization : Chiral centers in piperidine may racemize during amidation, requiring low-temperature protocols .

Purification Difficulties

Q & A

Q. What are the optimal synthetic routes for 4-(Pyridin-3-yl)piperidine-4-carboxamide, and how can purity be validated?

- Methodological Answer : Synthesis typically involves coupling pyridine-3-carboxylic acid derivatives with piperidine scaffolds via amide bond formation. A two-step approach using carbodiimide-mediated coupling (e.g., EDC/HOBt) is common. Purity validation requires HPLC (≥98% purity threshold) and NMR spectroscopy (integration of aromatic protons at δ 8.3–8.7 ppm for pyridine and piperidine signals at δ 1.5–2.8 ppm). Mass spectrometry (ESI-MS) confirms molecular weight ([M+H]+ expected at m/z 205.2). Contaminants like unreacted starting materials should be monitored .

Q. How should researchers address solubility challenges in biological assays for this compound?

- Methodological Answer : Due to its amphiphilic nature, solubility can be enhanced using co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80). Pre-formulation studies using dynamic light scattering (DLS) to assess aggregation and pH-dependent solubility profiling (pH 4–8) are critical. For in vitro assays, serial dilution in assay buffer with 0.1% BSA is recommended to minimize nonspecific binding .

Q. What spectroscopic techniques are most reliable for structural confirmation?

- Methodological Answer : Combine ¹H/¹³C NMR (e.g., pyridine ring protons at δ 8.5 ppm and piperidine carbons at δ 25–45 ppm) with IR spectroscopy (amide C=O stretch at ~1650 cm⁻¹). X-ray crystallography is gold-standard for absolute configuration determination, though it requires high-quality crystals grown via vapor diffusion in acetonitrile/water .

Advanced Research Questions

Q. How can contradictory pharmacological data (e.g., variable IC₅₀ values across studies) be resolved?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or cellular context (e.g., overexpression vs. endogenous receptors). Conduct parallel experiments using standardized protocols (e.g., CEREP panels for off-target profiling). Employ isothermal titration calorimetry (ITC) to quantify binding thermodynamics and identify buffer-specific artifacts .

Q. What computational strategies are effective for predicting target interactions?

- Methodological Answer : Use molecular docking (AutoDock Vina or Glide) with homology-modeled receptors, validated by MD simulations (NAMD/GROMACS) to assess binding stability. QSAR models trained on piperidine-carboxamide derivatives can predict bioavailability and off-target liabilities. Cross-validate predictions with SPR-based binding assays .

Q. How to design a study investigating metabolic stability in hepatic models?

- Methodological Answer : Use primary hepatocytes or microsomal incubations (human/rodent) with LC-MS/MS to track metabolite formation (e.g., hydroxylation at C4-piperidine). Include CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways. Compare intrinsic clearance (CLint) across species to predict in vivo pharmacokinetics .

Data Contradiction & Theoretical Frameworks

Q. How to reconcile conflicting crystallographic vs. solution-phase conformational data?

- Methodological Answer : Crystallography captures static conformations, while solution-phase NMR reveals dynamic equilibria. Perform variable-temperature NMR to identify rotamer populations (e.g., piperidine ring puckering). Overlay crystal structures with solution NOEs to map conformational flexibility. MD simulations (≥100 ns trajectories) provide mechanistic insights into solvent-driven conformational shifts .

Q. What theoretical frameworks guide mechanistic studies of its enzyme inhibition?

- Methodological Answer : Apply the induced-fit model to analyze binding pocket flexibility or the lock-and-key model for rigid targets. Use kinetic assays (e.g., progress curve analysis) to distinguish competitive vs. noncompetitive inhibition. Pair with free-energy perturbation (FEP) calculations to predict mutation-induced resistance .

Experimental Design & Validation

Q. How to optimize animal models for in vivo efficacy studies?

- Methodological Answer : Select models with humanized targets (e.g., transgenic mice expressing human CYP450 isoforms). Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to determine dosing regimens. Include tissue distribution studies (LC-MS/MS) to confirm blood-brain barrier penetration if CNS activity is hypothesized .

Q. What statistical approaches mitigate batch-to-batch variability in compound synthesis?

- Methodological Answer :

Implement design of experiments (DoE) for reaction optimization (e.g., Taguchi methods for temperature/solvent variables). Use multivariate analysis (PCA) to correlate impurity profiles with biological activity. Establish acceptance criteria for critical quality attributes (CQAs) like enantiomeric excess (≥99% by chiral HPLC) .

Ethical & Reproducibility Considerations

Q. How to ensure reproducibility in multi-omics studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.